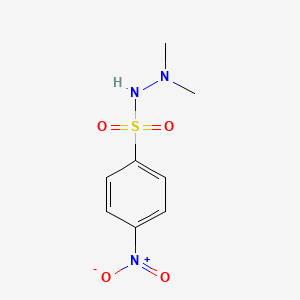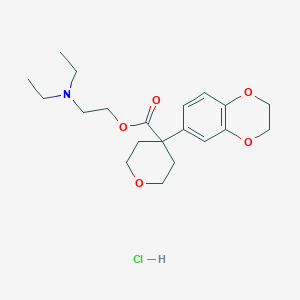![molecular formula C13H8F3N3O2 B6048442 N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide, also known as TFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB is a heterocyclic compound that belongs to the benzimidazole family. It has a molecular weight of 311.27 g/mol and a chemical formula of C14H8F3N3O2.
Wirkmechanismus
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide involves its ability to bind to the active site of enzymes and inhibit their activity. N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has been found to exhibit competitive inhibition against carbonic anhydrase and non-competitive inhibition against acetylcholinesterase. The binding of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide to the active site of enzymes is attributed to its structural similarity to the natural substrates of the enzymes.
Biochemical and Physiological Effects:
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and exhibit anti-inflammatory activity. N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide in laboratory experiments is its high potency and selectivity towards enzymes. This makes it a useful tool for studying the activity of enzymes and their inhibition. However, one of the limitations of using N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide is its potential toxicity and side effects. Careful consideration should be taken when handling and using N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide. One potential direction is the synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide derivatives with improved potency and selectivity towards specific enzymes. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide in animal models and humans. This would provide valuable information on the safety and efficacy of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide as a potential therapeutic agent. Additionally, the development of novel drug delivery systems for N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide could enhance its therapeutic potential and minimize its side effects.
Synthesemethoden
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide involves the reaction of 2-aminobenzimidazole and 2-chloro-5-nitrofuran in the presence of trifluoromethylsulfonic acid (TfOH) as a catalyst. The reaction leads to the formation of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide as a yellow solid. The purity of the synthesized compound is confirmed by analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit inhibitory activity against several enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)12-18-8-4-1-3-7(10(8)19-12)17-11(20)9-5-2-6-21-9/h1-6H,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVSXAUHWKFODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)N=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6048364.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6048375.png)
![2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B6048382.png)
![1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6048392.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B6048400.png)

![2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6048415.png)
![4-(5-chloro-2-methylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6048418.png)
![3-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B6048422.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)
![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)